5-Bromo-6-chloro-N-cyclobutylnicotinamide
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Overview
Description
5-Bromo-6-chloro-N-cyclobutylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of bromine and chlorine atoms on the nicotinamide ring, along with a cyclobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-cyclobutylnicotinamide typically involves the following steps:
Bromination and Chlorination: The starting material, nicotinamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively. This can be achieved using bromine and chlorine reagents under controlled conditions.
Cyclobutylation: The intermediate product is then subjected to cyclobutylation, where a cyclobutyl group is introduced to the nitrogen atom of the nicotinamide ring. This step often involves the use of cyclobutyl halides and a suitable base to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by cyclobutylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N-cyclobutylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-6-chloro-N-cyclobutylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-cyclobutylnicotinamide involves its interaction with specific molecular targets in biological systems. The bromine and chlorine atoms, along with the cyclobutyl group, contribute to its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloronicotinamide: Lacks the cyclobutyl group, which may affect its binding properties and biological activity.
6-Chloro-N-cyclobutylnicotinamide: Lacks the bromine atom, which can influence its reactivity and interactions.
5-Bromo-N-cyclobutylnicotinamide: Lacks the chlorine atom, altering its chemical and biological properties.
Uniqueness
5-Bromo-6-chloro-N-cyclobutylnicotinamide is unique due to the presence of both bromine and chlorine atoms, along with the cyclobutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-6-chloro-N-cyclobutylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-8-4-6(5-13-9(8)12)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZINGXCPRMXTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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